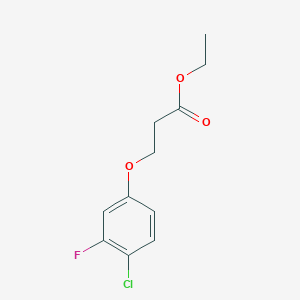

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate

CAS No.:

Cat. No.: VC13451314

Molecular Formula: C11H12ClFO3

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFO3 |

|---|---|

| Molecular Weight | 246.66 g/mol |

| IUPAC Name | ethyl 3-(4-chloro-3-fluorophenoxy)propanoate |

| Standard InChI | InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | QWOVJYKPBQVHHT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCOC1=CC(=C(C=C1)Cl)F |

| Canonical SMILES | CCOC(=O)CCOC1=CC(=C(C=C1)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a phenoxy group linked to a propanoate ester, with chlorine and fluorine atoms at the 4- and 3-positions of the aromatic ring. This arrangement confers distinct electronic properties:

-

Molecular formula:

-

Molecular weight: 246.66 g/mol

-

Solubility: Lipophilic, with limited solubility in water but high solubility in organic solvents like toluene and dimethylformamide (DMF) .

The fluorine atom’s electronegativity enhances the compound’s stability and binding affinity to biological targets, while the chlorine substituent contributes to its metabolic resistance .

Synthesis Methods

Nucleophilic Substitution

The most common synthesis involves reacting 4-chloro-3-fluorophenol with ethyl 3-bromopropanoate in the presence of a base (e.g., ) and a polar aprotic solvent like DMF. The reaction proceeds via an mechanism at elevated temperatures (60–130°C), yielding the target compound with >90% efficiency .

Reaction Scheme:

Ullmann Coupling

Alternative routes employ Ullmann-type reactions using cuprous salts (e.g., ) to couple halogenated pyridines with phenoxypropanoate esters. For example, 3-fluoro-5-chloro-2-bromopyridine reacts with 2-(4-hydroxyphenoxy)propanoate in toluene, yielding derivatives with herbicidal activity .

Key Reaction Parameters:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | |

| Solvent | Toluene or THF |

| Temperature | 60–130°C |

| Yield | 93–95% |

Biological Activities

Herbicidal Properties

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate is a precursor to clodinafop-propargyl, a commercial herbicide targeting acetyl-coenzyme A carboxylase (ACCase) in grasses. Studies demonstrate its efficacy at 125 g/ha, with 85–100% inhibition of Echinochloa crus-galli and Setaria viridis .

Mechanism of Action:

-

Inhibition of fatty acid biosynthesis via ACCase blockade.

-

Selectivity: Higher activity in R-isomers due to stereospecific enzyme interactions .

Industrial Applications

Agrochemical Intermediates

The compound is integral to synthesizing aryloxyphenoxypropionate (APPH) herbicides. Its derivatives, such as clodinafop-propargyl, are widely used in wheat and rice cultivation .

Case Study:

A field trial evaluating clodinafop-propargyl formulations reported 95% control of Alopecurus myosuroides in winter wheat, with minimal crop phytotoxicity .

Pharmaceutical Synthesis

Patents highlight its role in producing antidiabetic agents like sorbinil, an aldose reductase inhibitor. The compound undergoes cyclization to form chromanones, which are further functionalized .

Comparison with Structural Analogs

Substituent positioning significantly influences reactivity and bioactivity:

| Compound | Substituent Positions | Key Differences |

|---|---|---|

| Ethyl 3-(4-Cl-2-F-phenoxy)propanoate | 4-Cl, 2-F | Lower herbicidal activity |

| Ethyl 3-(3-Cl-4-F-phenoxy)propanoate | 3-Cl, 4-F | Enhanced metabolic stability |

| Ethyl 3-(4-Br-3-F-phenoxy)propanoate | 4-Br, 3-F | Higher lipophilicity |

The 4-Cl-3-F configuration optimizes steric and electronic effects for ACCase inhibition .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume